molecular formula C9H6ClN3S B2988010 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole CAS No. 1356928-66-9

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole

Cat. No.: B2988010
CAS No.: 1356928-66-9
M. Wt: 223.68
InChI Key: CGZUMUOXOQDFKW-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole is a chemical compound based on the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold, a structure recognized in medicinal chemistry for its significant therapeutic potential. This specific scaffold has been identified as a versatile nicotinamide mimic, allowing for the nanomolar inhibition of a range of human poly(ADP-ribose)polymerase (PARP) enzymes, which are critical targets in cancer research . PARP enzymes play key roles in DNA repair and cellular stress responses, and their inhibition is a validated strategy for targeting certain cancers, most notably in BRCA-deficient tumors. The TBT scaffold does not possess inherent cell toxicity and has demonstrated favorable properties for cell entry and target engagement, making it a promising foundation for future drug development efforts . Furthermore, related 1,2,4-triazolo[3,4-b]benzothiazole derivatives, such as the investigational compound OLU232, have been developed as potent PARP inhibitors with demonstrated activity against breast and ovarian cancer cell lines, underscoring the broader research value of this chemical class in oncology . The 7-chloro-5-methyl derivative offered here provides researchers with a key building block for exploring structure-activity relationships, developing novel enzyme inhibitors, and advancing pre-clinical drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S/c1-5-2-6(10)3-7-8(5)13-4-11-12-9(13)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZUMUOXOQDFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N3C=NN=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzothiazole with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

5-Methyl-1,2,4-triazolo[3,4-b]benzothiazole (Tricyclazole)

  • Structure : Lacks the 7-chloro substituent but retains the 5-methyl group.
  • Properties: Molecular weight: 189.24 g/mol; melting point: 184.6–187.2°C . Bioactivity: Inhibits melanin biosynthesis (MBI-R class) by targeting scytalone dehydratase in Magnaporthe oryzae . Synthesis: Prepared via cyclization of 2-hydrazino-4-methylbenzothiazole with formic acid catalyzed by p-toluenesulfonic acid .

3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole Monohydrate

  • Structure : Features a cyclopropyl substituent at position 3 instead of chlorine or methyl groups.
  • Properties :
    • Crystal structure reveals two distinct molecules (A and B) with planar triazole-benzothiazole cores. Dihedral angles between triazole and cyclopropyl rings are 60.0° and 61.7°, respectively .
    • Stability : Molecular packing stabilized by O–H···N hydrogen bonds involving water molecules .

4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Structure : Contains a chlorobenzo[b]thienyl group and a thiadiazole ring fused to the triazole moiety.
  • Bioactivity : Synthesized under microwave conditions, demonstrating enhanced antifungal properties compared to classical methods .
  • Comparison: The chlorine atom on the benzo[b]thienyl ring may synergize with the triazole-thiadiazole system, offering broader-spectrum activity than non-halogenated analogs.

Table 1: Key Properties of Triazolo[3,4-b]benzothiazole Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Tricyclazole 5-methyl 189.24 184.6–187.2 Antifungal (MBI-R)
7-Chloro-5-methyl derivative* 5-methyl, 7-chloro ~223.7 (estimated) N/A Hypothesized enhanced activity
3-Cyclopropyl derivative 3-cyclopropyl 247.31 (monohydrate) N/A Structural stability
4-Amino-5-(3-chlorobenzo[b]thienyl) Chlorobenzo[b]thienyl 369.87 N/A Antifungal

*Estimated molecular weight based on tricyclazole + Cl (34.45 g/mol).

Biological Activity

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole (CMTB) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CMTB, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6ClN3S
  • Molecular Weight : 215.67 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Synthesis of CMTB

CMTB is typically synthesized through a multi-step process involving the reaction of benzothiazole derivatives with triazole intermediates. The synthetic pathway often includes:

  • Formation of the benzothiazole backbone.
  • Introduction of the triazole moiety via cyclization reactions.
  • Chlorination to yield the final product.

Anticancer Activity

Recent studies have demonstrated that CMTB exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells.

Table 1: Cytotoxicity of CMTB on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HCT11612Cell cycle arrest at G2/M phase
HeLa18Inhibition of DNA synthesis

Antimicrobial Activity

CMTB has also been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of CMTB

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of CMTB can be attributed to several mechanisms:

  • Apoptosis Induction : CMTB triggers intrinsic apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation.
  • Antimicrobial Action : CMTB disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Study 1: Anticancer Effects in Mice

A recent study involving xenograft models in mice showed that administration of CMTB resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Efficacy in Clinical Isolates

In vitro studies have demonstrated that CMTB effectively inhibited clinical isolates from patients suffering from bacterial infections, showcasing its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor triazole-thiol derivatives. For example, describes a one-pot metal-free protocol where 4-amino-3-mercapto-1,2,4-triazole derivatives undergo nucleophilic addition to dibenzoylacetylene, achieving >90% yields under reflux in DMF with KOH catalysis . Adjusting solvents (e.g., DMF vs. ethanol) and catalysts (e.g., POCl₃ in ) can modulate reaction efficiency. Pre-purification of intermediates, as in (recrystallization with water-ethanol), is critical to avoid side products.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point (m.p.) Analysis : Used to assess purity (e.g., m.p. 141–143°C in ) .
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons and methyl groups).
  • FT-IR : Identifies functional groups like C-Cl (650–750 cm⁻¹) and triazole C-N stretches (1350–1500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 224 for the parent ion) .

Q. How can researchers design assays to evaluate antifungal activity against plant pathogens?

  • Methodological Answer : Follow protocols from and :

  • In vitro Antifungal Assays : Use agar dilution or microdilution methods against Pyricularia oryzae (rice blast pathogen). Prepare stock solutions in DMSO and test concentrations from 1–100 µg/mL.
  • Positive Controls : Include tricyclazole (a structural analog, ) at 10 µg/mL .
  • Data Interpretation : Compare minimum inhibitory concentration (MIC) values and assess synergy with other fungicides (e.g., benzothiadiazole derivatives in ) .

Advanced Research Questions

Q. What strategies are effective for modifying substituents to enhance bioactivity while maintaining low phytotoxicity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 7-position to improve antifungal potency, as seen in for similar thiadiazines .
  • Hydrophobic Side Chains : Attach arylidene or hydroxypropyl groups () to enhance membrane permeability. For example, 3-(3-hydroxypropyl) derivatives in Scheme 17 showed increased wheat growth inhibition .
  • Computational Modeling : Use DFT calculations to predict log P and binding affinity to fungal cytochrome P450 enzymes (target of tricyclazole, ) .

Q. How can mechanistic studies elucidate the compound’s mode of action against fungal melanin biosynthesis?

  • Methodological Answer :

  • In Vitro Enzyme Assays : Test inhibition of 1,3,8-trihydroxynaphthalene reductase (MBI-R enzyme) using spectrophotometric methods (340 nm absorbance for NADPH depletion) .
  • Gene Expression Profiling : Use qRT-PCR to measure downregulation of BUF1 and SCD1 genes in Pyricularia oryzae post-treatment .
  • Comparative Studies : Contrast efficacy with tricyclazole ( ) to identify structural determinants of resistance .

Q. How should researchers resolve contradictions in physicochemical data (e.g., solubility vs. log Kow)?

  • Methodological Answer :

  • Experimental Replication : Repeat solubility tests (e.g., shake-flask method in ) under controlled pH and temperature .
  • Chromatographic Validation : Use HPLC to measure partition coefficients (log Kow) and compare with computational predictions (e.g., EPI Suite) .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., via TLC in ) and solvent artifacts .

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